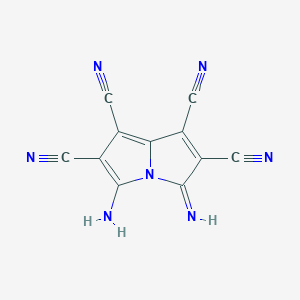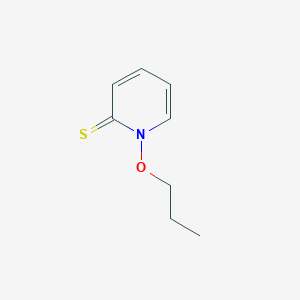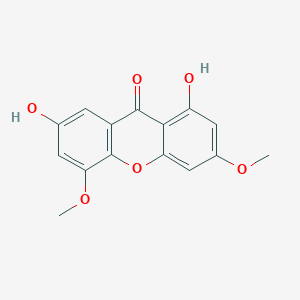
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. This particular compound is known for its unique structural features, which include two hydroxyl groups and two methoxy groups attached to the xanthone core. Xanthones are found in various natural sources, including plants, fungi, and lichens, and are known for their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of xanthones, including 1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one. One common method involves the condensation of a salicylic acid derivative with a phenol derivative under acidic conditions. Another approach involves the reaction of an aryl aldehyde with a phenol derivative, followed by cyclization to form the xanthone core .
Industrial Production Methods
Industrial production of xanthones typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as zinc chloride or phosphoryl chloride, can enhance the efficiency of the reaction. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of xanthone quinones, while reduction of the carbonyl group can yield xanthone alcohols .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other xanthone derivatives.
Biology: It exhibits antioxidant and anti-inflammatory properties, making it a candidate for studying cellular processes and oxidative stress.
Medicine: Its potential therapeutic effects include anticancer, antimicrobial, and anti-diabetic activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, its anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one: Similar structure with hydroxyl groups at different positions.
3,6-Dimethoxy-9H-xanthen-9-one: Lacks hydroxyl groups but has methoxy groups at different positions.
1,7-Dihydroxy-3,6-dimethoxy-9H-xanthen-9-one: Similar structure with methoxy groups at different positions.
Uniqueness
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a wide range of biological activities .
Propiedades
Número CAS |
138195-73-0 |
|---|---|
Fórmula molecular |
C15H12O6 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
1,7-dihydroxy-3,5-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O6/c1-19-8-5-10(17)13-11(6-8)21-15-9(14(13)18)3-7(16)4-12(15)20-2/h3-6,16-17H,1-2H3 |
Clave InChI |
BBACVUCLXJLEDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


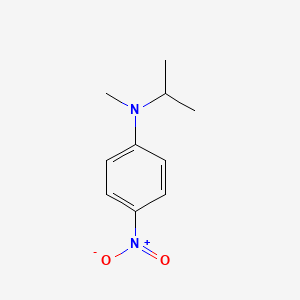
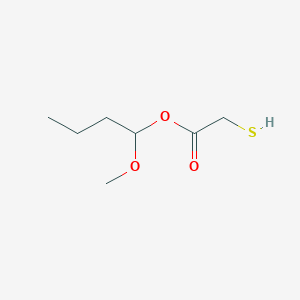
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
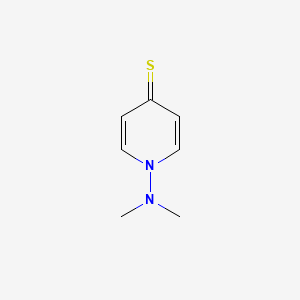
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)

![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
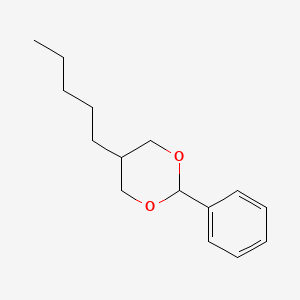
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
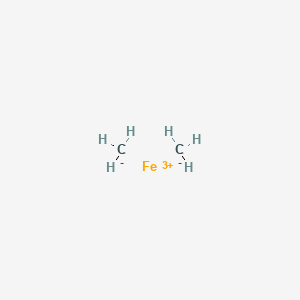
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
